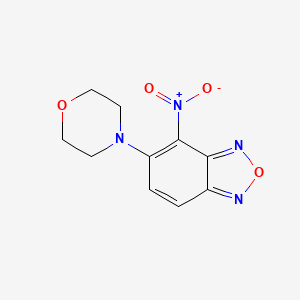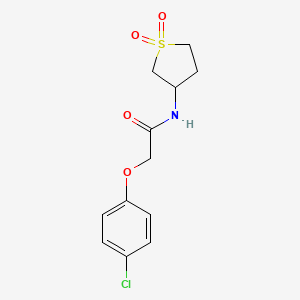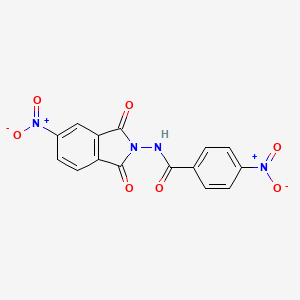![molecular formula C27H28N2OS B4930820 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. ADTA is a thiazole-based compound that is structurally similar to other compounds such as thioflavin T and Congo red.
Mécanisme D'action
The mechanism of action of ADTA is not fully understood, but it is believed to involve the interaction of the thiazole moiety with the target molecule. In the case of amyloid fibrils, ADTA has been shown to bind selectively to the beta-amyloid peptide and inhibit its aggregation. In the case of cancer cells, ADTA has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
ADTA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ADTA can induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. In vivo studies have shown that ADTA can reduce tumor growth and improve survival rates in animal models. ADTA has also been shown to have low toxicity and good biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
ADTA has several advantages for lab experiments, including its high purity, low toxicity, and good biocompatibility. However, ADTA is a relatively new compound, and more research is needed to fully understand its properties and potential applications. The synthesis method of ADTA is also complex and requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research and development of ADTA. One potential direction is the synthesis of ADTA derivatives with improved properties such as increased selectivity and potency. Another direction is the application of ADTA in the development of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of ADTA and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, ADTA is a thiazole-based compound that has gained significant attention in the scientific community for its potential applications in various fields. The synthesis method of ADTA has been optimized, and the compound has been shown to exhibit antitumor, antimicrobial, and antiviral activities. ADTA has several advantages for lab experiments, including its high purity, low toxicity, and good biocompatibility. However, more research is needed to fully understand the properties and potential applications of ADTA.
Méthodes De Synthèse
The synthesis of ADTA involves the reaction of 1-adamantylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained after purification and recrystallization. The synthesis method has been reported in several studies, and the purity and yield of the product have been optimized through various methods.
Applications De Recherche Scientifique
ADTA has been studied extensively for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, ADTA has been shown to exhibit antitumor, antimicrobial, and antiviral activities. In biochemistry, ADTA has been used as a fluorescent probe for the detection of amyloid fibrils and has been shown to selectively bind to the beta-amyloid peptide. In material science, ADTA has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
Propriétés
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c30-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-26-28-23(17-31-26)27-14-18-11-19(15-27)13-20(12-18)16-27/h1-10,17-20,24H,11-16H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKIQDZKJLLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930754.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)